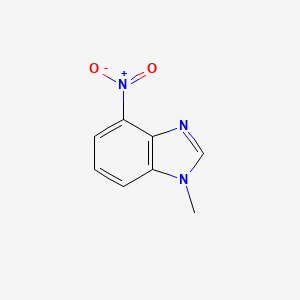
1,1,1-Trifluoro-2-phenyl-3-butyn-2-ol
Descripción general
Descripción
“1,1,1-Trifluoro-2-phenyl-3-butyn-2-ol” is a chemical compound with the linear formula CH2=CHC(CF3)(OH)C6H5 . It has a molecular weight of 202.17 .
Molecular Structure Analysis
The molecular structure of “1,1,1-Trifluoro-2-phenyl-3-butyn-2-ol” consists of a phenyl group (C6H5) attached to a butyn-2-ol group with three fluorine atoms attached to the carbon atom .Physical And Chemical Properties Analysis
The compound has a refractive index of n20/D 1.4740 (lit.) and a boiling point of 89-90 °C/12 mmHg (lit.). The density of the compound is 1.220 g/mL at 25 °C (lit.) .Aplicaciones Científicas De Investigación
Photoredox Catalysis
Photoredox catalysis has emerged as a powerful strategy for introducing fluorine-containing functional groups into organic molecules. For instance, the development of catalytic fluoromethylation techniques utilizing visible light has allowed for the efficient and selective radical fluoromethylation of carbon-carbon multiple bonds. This methodology enables the synthesis of organofluorine compounds bearing C(sp³)-CF₃ bonds and provides a pathway for the creation of valuable trifluoromethylated alkenes with high functional group compatibility and regioselectivity under mild conditions (Koike & Akita, 2016).
Polymer Chemistry
In the realm of polymer chemistry, the complexation of trifluoromethanesulphonates by their conjugate acid has been studied, revealing insights into the solvation and reactivity of these species. This understanding has implications for the design of new polymerization processes and the modification of polymer properties (Souverain et al., 1980).
Organic Light-Emitting Diodes (OLEDs)
Research on blue-emitting Ir(III) complexes for OLEDs has highlighted the role of fluorinated ligands in tuning the electronic properties and emission characteristics of phosphorescent materials. Such studies are pivotal for the advancement of display and lighting technologies (Li et al., 2009).
Stereocontrolled Synthesis
The stereocontrolled synthesis of fluorine-containing compounds, such as 1,1,1-Trifluoro-2,3-epoxypropane, demonstrates the utility of 1,1,1-Trifluoro-2-phenyl-3-butyn-2-ol derivatives in achieving high enantiomeric purity. This is crucial for the development of chiral molecules with potential applications in drug discovery and development (Shimizu et al., 1996).
Electrophilic Fluorination
The synthesis and application of electrophilic fluorination reagents have been explored, with a focus on the development of methodologies for the selective introduction of fluorine atoms and fluorinated moieties into organic compounds. Such reactions are fundamental for the creation of molecules with improved pharmaceutical and agrochemical properties (Shao et al., 2015).
Safety And Hazards
Propiedades
IUPAC Name |
1,1,1-trifluoro-2-phenylbut-3-yn-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3O/c1-2-9(14,10(11,12)13)8-6-4-3-5-7-8/h1,3-7,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWIJKFJKIOQDKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC(C1=CC=CC=C1)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30370369 | |
| Record name | 1,1,1-Trifluoro-2-phenyl-3-butyn-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30370369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1-Trifluoro-2-phenyl-3-butyn-2-ol | |
CAS RN |
99727-20-5 | |
| Record name | 1,1,1-Trifluoro-2-phenyl-3-butyn-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30370369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 99727-20-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![Propanenitrile, 3-[(3-methylphenyl)amino]-](/img/structure/B1585796.png)


